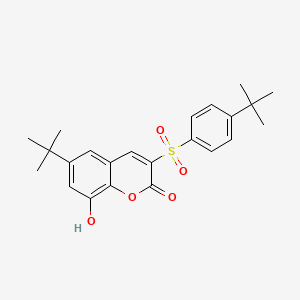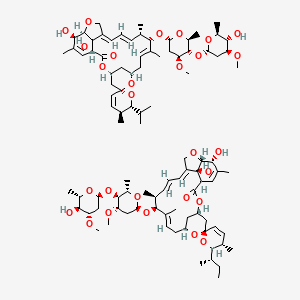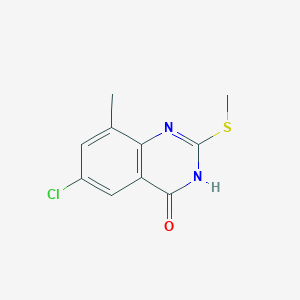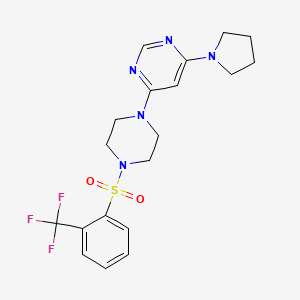![molecular formula C19H15FN2O3S B2971897 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 941896-20-4](/img/structure/B2971897.png)
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15FN2O3S and its molecular weight is 370.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Research on related compounds shows that derivatives of thiazole and benzodioxin, such as N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide, have been synthesized and evaluated for their antitumor activities. For instance, novel fluoro substituted benzo[b]pyran compounds with structural similarities have demonstrated anti-lung cancer activity. These compounds, through various synthetic pathways, have shown anticancer activity against human cancer cell lines at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, benzothiazole derivatives bearing different heterocyclic rings synthesized using a pharmacophoric group have been screened for their potential antitumor activity against approximately 60 human tumor cell lines, indicating considerable anticancer activity in some cases (Yurttaş, Tay, & Demirayak, 2015).
Anti-inflammatory Activity
Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has highlighted anti-inflammatory properties. Derivatives synthesized for this purpose have shown significant anti-inflammatory activity in assays, suggesting their potential as therapeutic agents for inflammatory diseases (Sunder & Maleraju, 2013).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds, including those with thiazole instead of pyridine and N-benzyl substitution, have shown inhibition of c-Src kinase and significant inhibition of cell proliferation in various cancer cell lines, such as colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).
Enzyme Inhibitory Activities
A series of synthesized compounds, including those related to this compound, have shown significant biological activities. For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been evaluated for their antioxidant, haemolytic, antibacterial, and urease inhibition activities, displaying significant urease inhibition and potential as antimicrobial agents (Gull et al., 2016).
Antibacterial Agents
The antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety has been explored, with synthesized compounds exhibiting potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This indicates the potential application of such compounds, including those structurally similar to this compound, as valuable antibacterial agents (Abbasi et al., 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures have been studied as potential therapeutic agents for Alzheimer’s disease . They might interact with cholinesterase enzymes, which play a crucial role in nerve signal transmission in the brain.
Mode of Action
The compound could inhibit the activity of cholinesterase enzymes, thereby increasing the concentration of acetylcholine, a neurotransmitter, in the brain. This could potentially improve cognitive function in Alzheimer’s patients .
Biochemical Pathways
The compound might affect the cholinergic pathway, which is involved in memory and learning processes in the brain. By inhibiting cholinesterase enzymes, the compound could enhance the signaling in this pathway .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in neurotransmitter levels and enhanced signaling in certain neural pathways. This could potentially lead to improved cognitive function .
Eigenschaften
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c20-14-4-1-12(2-5-14)9-18(23)22-19-21-15(11-26-19)13-3-6-16-17(10-13)25-8-7-24-16/h1-6,10-11H,7-9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKSQANJUWUGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971814.png)
![N-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2971816.png)
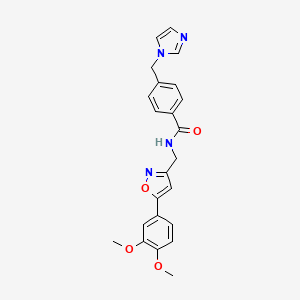
![N-[2-(2-Methylphenoxy)propyl]but-2-ynamide](/img/structure/B2971821.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2971823.png)
![N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide](/img/structure/B2971825.png)

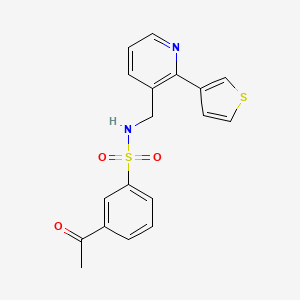
![(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B2971829.png)
